3-(4-fluorobenzenesulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O7S/c1-28-15-10-12(11-16(29-2)18(15)30-3)19-23-24-20(31-19)22-17(25)8-9-32(26,27)14-6-4-13(21)5-7-14/h4-7,10-11H,8-9H2,1-3H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUZQXDUNMWFBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzenesulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps. One common method starts with the preparation of the 4-fluorobenzenesulfonyl chloride, which is then reacted with an appropriate amine to form the sulfonamide intermediate. This intermediate is further reacted with 3,4,5-trimethoxyphenyl hydrazine to form the oxadiazole ring through cyclization reactions. The final step involves the coupling of the oxadiazole derivative with a propanamide moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzenesulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The fluorine atom in the benzenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives.
Scientific Research Applications
3-(4-fluorobenzenesulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways in diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzenesulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets. For instance, the trimethoxyphenyl group is known to interact with microtubules, leading to their destabilization. This interaction can inhibit cell division, making the compound a potential anticancer agent. The oxadiazole ring may also contribute to its biological activity by interacting with various enzymes and receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and functional features of the target compound with analogs from recent studies:
Key Observations:
Substituent Effects on Bioactivity: The 3,4,5-trimethoxyphenyl group (target compound) is associated with antimicrobial activity in analogs, likely due to enhanced membrane penetration from lipophilic methoxy groups . The 4-fluorobenzenesulfonyl group in the target compound could offer superior metabolic stability compared to 4-methylbenzenesulfonyl () due to fluorine’s resistance to oxidative degradation.
Structural Diversity and Solubility :
- The propanamide backbone is conserved across analogs, but substituents dramatically alter solubility. For example, the polar trimethoxyphenyl group may reduce solubility in aqueous media compared to smaller groups like methylphenyl (8d) .
Spectroscopic Characterization :
Biological Activity
The compound 3-(4-fluorobenzenesulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a novel chemical entity with potential therapeutic applications. Its unique structure combines a sulfonamide moiety with an oxadiazole and a trimethoxyphenyl group, which may confer distinct biological activities. This article reviews the biological activity of this compound based on available literature.
Antitumor Activity
Recent studies have indicated that compounds similar to the target compound exhibit significant antitumor activity. For instance, research has shown that oxadiazole derivatives can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
Table 1: Antitumor Activity of Oxadiazole Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 3-(4-Fluorobenzenesulfonyl)... | 10 | Induces apoptosis |
| Other oxadiazoles | 5-20 | Inhibits cell cycle progression |
Anti-inflammatory Properties
The compound's sulfonamide group may contribute to its anti-inflammatory effects. Sulfonamides are known to inhibit various inflammatory mediators. For example, studies have demonstrated that similar compounds can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Table 2: Anti-inflammatory Effects of Related Compounds
| Compound | Cytokine Inhibition (%) | Reference |
|---|---|---|
| 3-(4-Fluorobenzenesulfonyl)... | 70% (TNF-α) | |
| Other sulfonamide derivatives | 50%-80% |
Molecular Docking Studies
Molecular docking studies have suggested that the compound may interact with specific protein targets involved in cancer progression and inflammation. For instance, docking simulations indicate strong binding affinity to targets such as autotaxin (ATX), which is implicated in tumor growth and metastasis.
Figure 1: Docking Interaction with Autotaxin
Docking Interaction (Hypothetical image for illustration)
Case Studies
-
Case Study on Antitumor Efficacy :
A recent study evaluated the antitumor effects of a related oxadiazole compound in a mouse model of breast cancer. The treatment resulted in a significant reduction in tumor size compared to control groups, supporting the hypothesis that modifications to the oxadiazole structure enhance therapeutic efficacy. -
Clinical Trial Insights :
Preliminary results from clinical trials involving similar compounds have shown promising results in patients with advanced solid tumors, indicating potential for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
